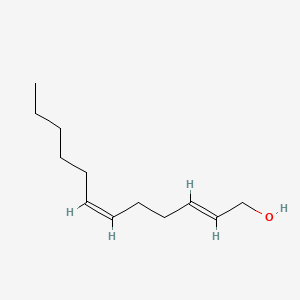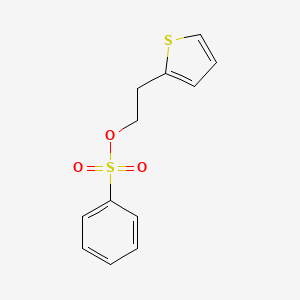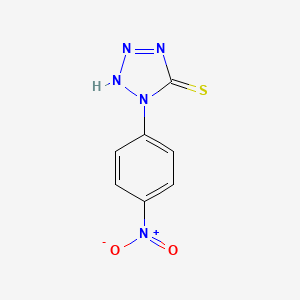
(2E,6Z)-Dodeca-2,6-dienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6Z)-Dodeca-2,6-dienol is an organic compound with the chemical formula C12H22O. It is characterized by the presence of two double bonds located at the 2nd and 6th positions of the dodeca chain. This compound is a type of unsaturated alcohol and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Dodeca-2,6-dienol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH) to generate the ylide. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6Z)-Dodeca-2,6-dienol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products
Oxidation: Dodeca-2,6-dienal or dodeca-2,6-dienoic acid.
Reduction: Dodecanol.
Substitution: Dodeca-2,6-dienyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(2E,6Z)-Dodeca-2,6-dienol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Industry: It is used in the production of fragrances, flavors, and as a precursor for the synthesis of other valuable chemicals
Wirkmechanismus
The mechanism of action of (2E,6Z)-Dodeca-2,6-dienol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular functions. The exact molecular targets and pathways are still under investigation, but its ability to influence biological systems makes it a compound of significant interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isobutyl-2,6,8-decatrienamide: Known for its insecticidal properties.
Undeca-2E,7Z,9E-trienoic acid isobutylamide: Another compound with similar structural features and biological activities.
(2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide: Shares similar chemical properties and applications.
Uniqueness
(2E,6Z)-Dodeca-2,6-dienol stands out due to its unique combination of double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
94133-54-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(2E,6Z)-dodeca-2,6-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3/b7-6-,11-10+ |
InChI-Schlüssel |
UFPCISMLRCAWMQ-JFEAUALZSA-N |
Isomerische SMILES |
CCCCC/C=C\CC/C=C/CO |
Kanonische SMILES |
CCCCCC=CCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
